molecular formula C14H13N3O3S3 B2809903 N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide CAS No. 920403-33-4

N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide

Cat. No.: B2809903
CAS No.: 920403-33-4
M. Wt: 367.46
InChI Key: FLGXUQBQTYLFSX-UHFFFAOYSA-N
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Description

“N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide” is a chemical compound that has gained popularity in scientific research due to its potential in various fields. It is based on pyridazine and thiophene heterocycles .


Synthesis Analysis

This compound can be synthesized using commercially, or readily available, coupling components, through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . The electron-deficient pyridazine heterocycle is functionalized by a thiophene electron-rich heterocycle at position six, and different (hetero)aromatic moieties (phenyl, thienyl, furanyl) are functionalized with electron acceptor groups at position three .


Molecular Structure Analysis

The molecular formula of this compound is C16H15N3O3S2. The molecular weight is 361.43. Further details about the crystal structure might be found in specific scientific literature .


Chemical Reactions Analysis

The reactions of this compound are used in research worldwide as well as in the commercial production of pharmaceuticals and a variety of molecules are utilized in the electronics industry . More specific details about its chemical reactions can be found in the referenced scientific literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its conformation, electronic structure, electron distribution, dipolar moment, and molecular nonlinear response . It exhibits a large first hyperpolarizability (β = 175 × 10 −30 esu, using the T convention), indicating its potential as a second harmonic generation (SHG) chromophore .

Scientific Research Applications

Synthesis and Antibacterial Activities

Researchers have been interested in the synthesis of novel heterocyclic compounds containing a sulfonamido moiety due to their potential antibacterial properties. The process involves reacting precursors with a variety of active methylene compounds to produce derivatives with high antibacterial activity. This research avenue opens up the potential for developing new antibacterial agents that could address the growing concern of antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).

Heterocyclic Compounds Synthesis

The one-pot synthesis of N-substituted sulfonamides, including structures similar to the target compound, has been explored to create heterocyclic compounds that could have pharmaceutical or agrochemical properties. This research highlights the versatility of sulfonamide derivatives in synthesizing complex molecules that could serve as key intermediates in drug discovery or agrochemical applications (Rozentsveig et al., 2013).

Antimalarial and COVID-19 Applications

The antimalarial properties of sulfonamides and their computational investigation for potential use against COVID-19 have been a subject of interest. Certain sulfonamide derivatives exhibit excellent antimalarial activity and have shown promising results in molecular docking studies against SARS-CoV-2 proteins, suggesting their potential as therapeutic agents against malaria and COVID-19 (Fahim & Ismael, 2021).

Antioxidant Activity

The design and synthesis of heterocyclic compounds containing thiophene units have been investigated for their antioxidant activity. This research underscores the importance of structural modification in enhancing the antioxidant properties of sulfonamide derivatives, which could be beneficial in developing new antioxidant therapies (Aziz et al., 2021).

Antimicrobial and Antitumor Agents

Derivatives of sulfonamides have been synthesized and tested for their antimicrobial and antitumor activities. The structural diversity of these compounds allows for targeted activity against various bacterial and fungal pathogens, as well as tumor cell lines, highlighting their potential in developing new antimicrobial and anticancer drugs (Sarvaiya, Gulati, & Patel, 2019; Hafez, Alsalamah, & El-Gazzar, 2017).

Solvent-Free Synthesis

The solvent-free microwave-assisted preparation of N-substituted sulfonamides demonstrates an efficient and environmentally friendly method for synthesizing these compounds. This approach not only simplifies the synthesis process but also aligns with the principles of green chemistry by reducing solvent use and waste (Ghattas et al., 2014).

Properties

IUPAC Name

N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S3/c18-23(19,14-4-2-10-22-14)15-7-8-20-13-6-5-11(16-17-13)12-3-1-9-21-12/h1-6,9-10,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGXUQBQTYLFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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